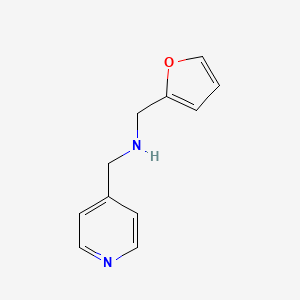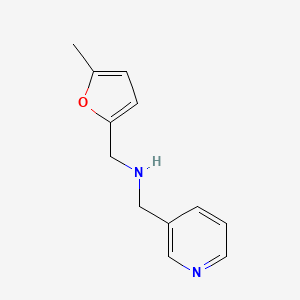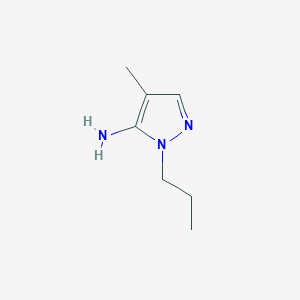
4-Methyl-1-propyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
4-Methyl-1-propyl-1h-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-propyl-1h-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-propyl-1h-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Pyrazol-Derivate, einschließlich derer, die 4-Methyl-1-propyl-1H-pyrazol-5-amin ähneln, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale abfangen, die für biologische Systeme schädlich sind. Die antioxidative Aktivität ist entscheidend, da sie oxidativen Stress verhindern kann, der zu chronischen Krankheiten führt .
Antitumor-Eigenschaften
Einige Pyrazol-Derivate haben zytotoxische Wirkungen auf menschliche Zelllinien gezeigt, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht. So wurden beispielsweise bestimmte Derivate auf ihre Wirksamkeit gegen Kolorektalkarzinomzellen untersucht, was das Potenzial von this compound in der onkologischen Forschung zeigt .
Arzneimittelentwicklung
Der Pyrazolring ist ein häufiges Motiv in vielen pharmazeutischen Arzneimitteln, da er eine breite Palette therapeutischer und pharmakologischer Eigenschaften aufweist. Die Erforschung neuer Derivate, wie z. B. This compound, könnte zur Entwicklung neuer Medikamente für verschiedene Krankheiten führen .
Synthese von bioaktiven Molekülen
Pyrazol-Derivate sind wertvolle Bausteine bei der Synthese von bioaktiven Molekülen. Sie dienen als Schlüsselvorstufen bei der Herstellung von pharmazeutischen Wirkstoffen und Naturprodukten, was die Bedeutung von this compound in der synthetischen organischen Chemie unterstreicht .
Pharmakologische Aktivitäten
Pyrazole zeigen eine breite Palette physiologischer und pharmakologischer Aktivitäten. Die Erforschung von Verbindungen wie this compound könnte neue pharmakologische Anwendungen aufdecken, wie z. B. entzündungshemmende, schmerzstillende oder fiebersenkende Wirkungen .
Agrochemische Anwendungen
Die strukturelle Vielseitigkeit von Pyrazol-Derivaten macht sie für agrochemische Anwendungen geeignet. Sie können zur Entwicklung neuer Pestizide oder Herbizide eingesetzt werden, die zur Agrarwissenschaft und Ernährungssicherheit beitragen .
Materialwissenschaft
Pyrazol-Derivate können auch eine Rolle in der Materialwissenschaft spielen. Ihre einzigartigen chemischen Eigenschaften können zur Entwicklung neuer Materialien mit spezifischen Funktionalitäten beitragen, wie z. B. leitfähige Polymere oder molekulare Sensoren .
Antimikrobielle Mittel
Studien haben das Potenzial von Pyrazol-Derivaten als antimikrobielle Mittel untersucht. Die Fähigkeit dieser Verbindungen, das Wachstum von Bakterien und Pilzen zu hemmen, macht sie zu interessanten Kandidaten für neue antimikrobielle Medikamente .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole derivatives, a class of compounds to which 4-methyl-1-propyl-1h-pyrazol-5-amine belongs, are known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
It’s worth noting that pyrazole derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
4-Methyl-1-propyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can influence various biochemical pathways, making it a valuable subject of study in biochemical research.
Cellular Effects
The effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 4-Methyl-1-propyl-1H-pyrazol-5-amine, have demonstrated anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to altered cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-1-propyl-1H-pyrazol-5-amine involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, the compound’s interaction with hydrazine-coupled pyrazole derivatives has been shown to inhibit the activity of enzymes involved in leishmaniasis and malaria . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Long-term exposure to 4-Methyl-1-propyl-1H-pyrazol-5-amine may lead to changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 4-Methyl-1-propyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives are safe and well-tolerated at specific dosages, such as 300 mg/kg and 100 mg/kg through oral and parenteral administration, respectively . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
4-Methyl-1-propyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives are known to participate in oxidative aromatization reactions, leading to the formation of more complex heterocyclic systems . These metabolic pathways can influence the compound’s activity and efficacy, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-Methyl-1-propyl-1H-pyrazol-5-amine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can impact the compound’s bioavailability and efficacy, as well as its potential side effects. Studying the transport and distribution of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-Methyl-1-propyl-1H-pyrazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in cellular processes. Understanding the subcellular localization of 4-Methyl-1-propyl-1H-pyrazol-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-methyl-2-propylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRPMVQKPWSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360186 | |
| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-14-5 | |
| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


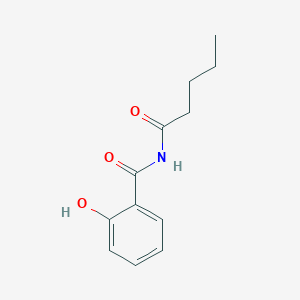
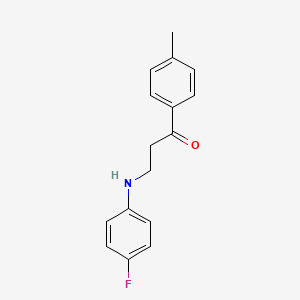

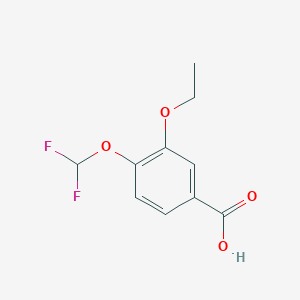

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)






